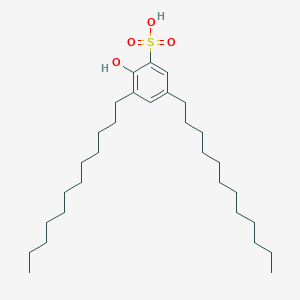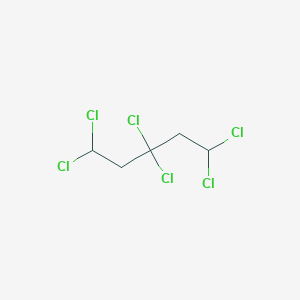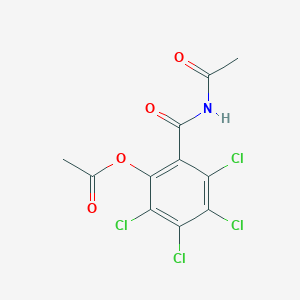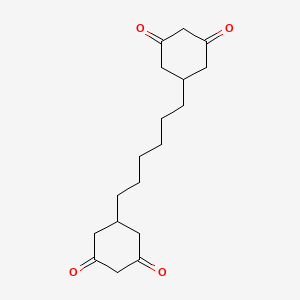
Benzaldehyde S-ethylthioxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde S-ethylthioxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This compound is specifically derived from benzaldehyde, where the aldehyde group is converted into an oxime group with an ethylthio substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde S-ethylthioxime typically involves the reaction of benzaldehyde with S-ethylthiohydroxylamine. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the oxime. The general reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CHO} + \text{HSCH}_2\text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}=N\text{OH} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde S-ethylthioxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitriles.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted oximes.
Applications De Recherche Scientifique
Benzaldehyde S-ethylthioxime has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals, fragrances, and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzaldehyde S-ethylthioxime involves its interaction with cellular macromolecules. The oxime group can form Schiff bases with free amino groups of proteins, leading to the formation of stable adducts. This interaction can affect various cellular pathways and molecular targets, including enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde oxime: Lacks the ethylthio substituent.
Benzaldehyde S-methylthioxime: Contains a methylthio group instead of an ethylthio group.
Benzaldehyde S-propylthioxime: Contains a propylthio group instead of an ethylthio group.
Uniqueness
Benzaldehyde S-ethylthioxime is unique due to the presence of the ethylthio group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
61076-37-7 |
|---|---|
Formule moléculaire |
C9H11NS |
Poids moléculaire |
165.26 g/mol |
Nom IUPAC |
N-ethylsulfanyl-1-phenylmethanimine |
InChI |
InChI=1S/C9H11NS/c1-2-11-10-8-9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Clé InChI |
RJILZRVIPJKDMC-UHFFFAOYSA-N |
SMILES canonique |
CCSN=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)

![5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14596060.png)


![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)
![N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14596079.png)




![S-[2-Ethyl-2-(sulfanylmethyl)butyl] ethanethioate](/img/structure/B14596110.png)
![3-Bromo-N~2~,N~6~,4-trimethyl-5-[(E)-(2-nitrophenyl)diazenyl]pyridine-2,6-diamine](/img/structure/B14596116.png)
![5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate](/img/structure/B14596120.png)
